molecular formula C9H8N2O B083582 N-Cyano-N-methylbenzamide CAS No. 13829-13-5

N-Cyano-N-methylbenzamide

Cat. No. B083582
CAS RN: 13829-13-5
M. Wt: 160.17 g/mol
InChI Key: OKBXASTWVGECGC-UHFFFAOYSA-N
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Description

N-Cyano-N-methylbenzamide, also known as N-methylbenzamide cyanide or N-methylbenzamidocyanide, is a chemical compound with the molecular formula C9H8N2O. It is a white crystalline solid that is commonly used in scientific research due to its unique properties and potential applications in various fields, including biochemistry, pharmacology, and materials science.

Mechanism Of Action

The mechanism of action of N-Cyano-N-Cyano-N-methylbenzamideamide is not fully understood, but it is believed to interact with proteins and enzymes through the formation of covalent bonds. This interaction can lead to changes in the structure and function of the protein or enzyme, which can have a range of effects on biological processes.

Biochemical And Physiological Effects

N-Cyano-N-Cyano-N-methylbenzamideamide has been shown to have a range of biochemical and physiological effects, including the inhibition of enzymes such as chymotrypsin and trypsin. It has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-Cyano-N-Cyano-N-methylbenzamideamide in lab experiments is its ability to selectively modify proteins and peptides. It is also relatively easy to synthesize and purify, making it a cost-effective reagent. However, one of the main limitations is its potential toxicity, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving N-Cyano-N-Cyano-N-methylbenzamideamide, including the development of new synthetic methods, the use of modified derivatives for specific applications, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound.

Synthesis Methods

N-Cyano-N-Cyano-N-methylbenzamideamide can be synthesized through a variety of methods, including the reaction of N-Cyano-N-methylbenzamideamide with cyanogen bromide or cyanogen chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. Another method involves the reaction of N-Cyano-N-methylbenzamideamide with cyanuric chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or chromatography.

Scientific Research Applications

N-Cyano-N-Cyano-N-methylbenzamideamide has several potential applications in scientific research. One of the most significant areas of research is in the field of biochemistry, where it is used as a reagent to modify proteins and peptides. It can also be used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

properties

CAS RN

13829-13-5

Product Name

N-Cyano-N-methylbenzamide

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

N-cyano-N-methylbenzamide

InChI

InChI=1S/C9H8N2O/c1-11(7-10)9(12)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

OKBXASTWVGECGC-UHFFFAOYSA-N

SMILES

CN(C#N)C(=O)C1=CC=CC=C1

Canonical SMILES

CN(C#N)C(=O)C1=CC=CC=C1

synonyms

Benzamide, N-cyano-N-methyl- (8CI,9CI)

Origin of Product

United States

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